![molecular formula C19H17ClN2O3S B2678870 N-[5-(3-氯苄基)-噻唑-2-基]-3,4-二甲氧基苯甲酰胺 CAS No. 327062-15-7](/img/structure/B2678870.png)

N-[5-(3-氯苄基)-噻唑-2-基]-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

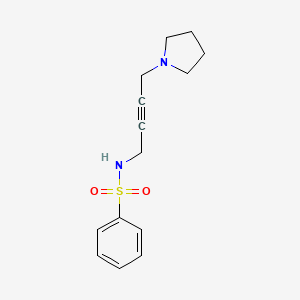

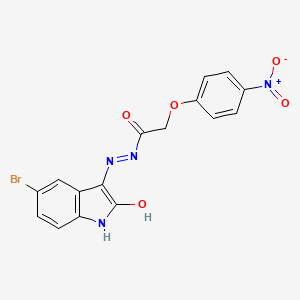

“N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide” is a chemical compound . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

The synthesis of thiazole derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide” consists of a thiazole ring, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazole motifs behave as a bridge between organic synthesis and medicinal chemistry . They are intriguing due to their ability to undergo various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions .科学研究应用

抗菌活性

与 N-[5-(3-氯苯甲基)-噻唑-2-基]-3,4-二甲氧基苯甲酰胺具有结构相似性的噻唑衍生物的研究突出了它们的显着抗菌特性。例如,研究发现噻唑化合物可以对多种革兰氏阳性菌和革兰氏阴性菌以及真菌物种表现出广谱抗菌活性。甲氧基等取代基的存在可以增强这些抗菌作用,使这些衍生物成为开发新型抗菌剂的有力候选者 (Chawla, 2016)。

抗癌特性

已经合成并评估了几种基于噻唑的化合物的抗癌活性。这些研究显示出有希望的结果,一些化合物对各种人类癌细胞系表现出显着的抑制作用,包括黑色素瘤、白血病、宫颈癌和乳腺癌。这些化合物的设计和合成涉及改性噻唑核心和苯甲酰胺部分,以增强其作为抗癌剂的功效 (Tiwari 等人,2017)。

抗结核活性

对噻唑衍生物的研究还探讨了它们作为抗结核剂的潜力。已经开发出新的合成方法来创建对结核分枝杆菌(引起结核病的细菌)表现出有效活性的化合物。这些化合物已对其安全性和有效性进行了评估,显示出作为这种传染病潜在治疗方法的希望 (Nimbalkar 等人,2018)。

超分子凝胶剂

N-(噻唑-2-基)苯甲酰胺衍生物因其凝胶化特性而受到研究,特别是在超分子化学的背景下。这些研究旨在了解对噻唑和苯甲酰胺基团的改性(例如引入甲基官能团)如何影响这些化合物的凝胶化行为和稳定性。此类研究对开发具有特定机械和化学性质的新材料具有影响 (Yadav & Ballabh, 2020)。

作用机制

未来方向

Thiazole derivatives have been of great interest for designing new antitumor agents . They have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazole derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

属性

IUPAC Name |

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-24-16-7-6-13(10-17(16)25-2)18(23)22-19-21-11-15(26-19)9-12-4-3-5-14(20)8-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVJMOYOVNMZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-N-methyl-2-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2678795.png)

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2678796.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2678801.png)

![N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2678805.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2678806.png)

![3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2678809.png)